molecular formula C14H10N2O2 B599439 4-(1,3-Benzoxazol-2-yl)benzamide CAS No. 64588-97-2

4-(1,3-Benzoxazol-2-yl)benzamide

Cat. No. B599439
CAS RN: 64588-97-2
M. Wt: 238.246
InChI Key: NVXRXPXCVXOQEB-UHFFFAOYSA-N
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Description

4-(1,3-Benzoxazol-2-yl)benzamide is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It has a molecular formula of C14H10N2O2 and a molecular weight of 238.24 .


Synthesis Analysis

Benzoxazole derivatives, including 4-(1,3-Benzoxazol-2-yl)benzamide, can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of benzoxazoles involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .


Molecular Structure Analysis

The molecular structure of 4-(1,3-Benzoxazol-2-yl)benzamide was confirmed by IR, 1H/13C-NMR, and mass spectroscopy . The structure of benzoxazole derivatives is a bicyclic planar molecule, making it a favorable moiety for researchers due to its extensive use as a starting material for different mechanistic approaches in drug discovery .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways, including the use of different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . The presence of electron-withdrawing groups improved the antimicrobial activity of certain benzoxazole compounds .

properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-13(17)9-5-7-10(8-6-9)14-16-11-3-1-2-4-12(11)18-14/h1-8H,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXRXPXCVXOQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651553
Record name 4-(1,3-Benzoxazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzoxazol-2-yl)benzamide

CAS RN

64588-97-2
Record name 4-(1,3-Benzoxazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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